REACTION_SMILES
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[Br:12][N:13]1[C:14](=[O:15])[CH2:16][CH2:17][C:18]1=[O:19].[Br:1][c:2]1[c:3]([CH3:11])[c:4]([N+:8](=[O:9])[O-:10])[cH:5][cH:6][cH:7]1.[Cl:20][C:21]([Cl:22])([Cl:23])[Cl:24]>>[Br:1][c:2]1[c:3]([CH2:11][Br:12])[c:4]([N+:8](=[O:9])[O-:10])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(Br)cccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cccc(Br)c1CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |